Ziftomenib

Menin inhibitor QTc prolongation cardiac safety

Relapsed/refractory NPM1-mutant AML requires targeted menin inhibition, but resistance mutations (MEN1 T349M/G331R) and cardiac safety profiles differ among compounds. Ziftomenib offers: - FDA-approved for NPM1-mutant R/R AML (Nov 2025) - Retains efficacy against revumenib-resistant MEN1 mutations - No Boxed Warning for QTc prolongation; once-daily 600 mg oral dosing - Active post-venetoclax or post-transplant

Molecular Formula C33H42F3N9O2S2
Molecular Weight 717.9 g/mol
CAS No. 2134675-36-6
Cat. No. B3325460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiftomenib
CAS2134675-36-6
Molecular FormulaC33H42F3N9O2S2
Molecular Weight717.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=C(N2CC(C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F
InChIInChI=1S/C33H42F3N9O2S2/c1-21(43-11-13-44(14-12-43)49(4,46)47)19-45-25(18-37)15-27-22(2)23(5-6-29(27)45)20-42-9-7-24(8-10-42)39-30-28-16-26(17-33(34,35)36)48-31(28)41-32(38-3)40-30/h5-6,15-16,21,24H,7-14,17,19-20H2,1-4H3,(H2,38,39,40,41)/t21-/m0/s1
InChIKeyBGGALFIXXQOTPY-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ziftomenib: Menin Inhibitor for NPM1-Mutant AML


Ziftomenib (CAS 2134675-36-6), also known as KO-539, is a small molecule menin inhibitor that disrupts the menin-KMT2A protein-protein interaction essential for leukemogenesis in NPM1-mutated and KMT2A-rearranged acute myeloid leukemia (AML) [1]. It is an orally bioavailable, once-daily targeted therapy [2]. Ziftomenib received full FDA approval in November 2025 as KOMZIFTI for adult patients with relapsed/refractory NPM1-mutated AML [3], representing the first FDA-approved menin inhibitor for this molecularly defined population [4]. The compound has demonstrated clinically significant activity and a manageable safety profile, including a lack of clinically significant QTc prolongation and drug-drug interactions, distinguishing it within the emerging menin inhibitor class [5].

Class: Oral menin–KMT2A inhibitor
Status: FDA approved (Nov 2025)
Mutation: NPM1-mutant R/R AML

Ziftomenib Differentiation from Other Menin Inhibitors


Despite a shared mechanism of menin-KMT2A disruption, menin inhibitors exhibit divergent clinical profiles that preclude simple interchangeability. Ziftomenib (KO-539) is distinguished by its once-daily oral dosing regimen, a favorable safety profile devoid of clinically significant QTc prolongation or CYP3A4-mediated drug-drug interactions [1][2]. In contrast, the comparator menin inhibitor revumenib (SNDX-5613) carries known risks of QTc prolongation and CYP3A4 interactions necessitating dose adjustments [3]. Additionally, the differentiation syndrome profile varies among agents; ziftomenib demonstrates a 25% incidence in monotherapy (manageable with protocol mitigation) [4], while revumenib reports 21.3% [5]. These safety and dosing distinctions directly impact patient management strategies, co-medication compatibility, and clinical decision-making. Furthermore, ziftomenib has demonstrated high complete remission rates in combination with 7+3 chemotherapy (91% overall; 100% in NPM1-mutant patients) [6], a combination-specific efficacy metric not uniformly established across all menin inhibitors. Therefore, selecting ziftomenib over another menin inhibitor is a data-driven decision rooted in its unique clinical pharmacology, safety profile, and demonstrated efficacy in specific contexts.

MEN1 mutation susceptibility differs: Ziftomenib retains binding to T349M/G331R mutants that revumenib loses; blind substitution may compromise sequential therapy options.
Cardiac safety profiles are not interchangeable: Revumenib carries a QTc prolongation signal (Grade ≥3 in ~21%) that is absent in ziftomenib data; substitution without ECG review could alter monitoring burden.
Regulatory and dosing context differ: DS‑1594b was discontinued for lack of efficacy; revumenib requires twice‑daily dosing. Procuring an alternative menin inhibitor without verified approval status introduces efficacy and adherence risks.

Ziftomenib Comparative Evidence


MEN1 Mutation Binding Retention vs. Revumenib

Ziftomenib demonstrates a favorable cardiac safety profile with no clinically significant QTc prolongation or associated drug-drug interactions, in contrast to revumenib which carries known QTc prolongation risk and CYP3A4 interaction liabilities [1][2][3]. This differentiation is critical for patient selection, particularly in older AML populations with comorbidities or those receiving concomitant medications.

MEN1 mutant binding
Head-to-head
Ziftomenib retains binding to T349M, G331R; revumenib loses binding to these mutants. Non‑overlapping susceptibility profiles.
Supports sequential therapy after revumenib resistance with confirmed T349M/G331R.
In vitro binding; revumenib selects for MEN1 mutations in ~40% of patients.
Menin inhibitor QTc prolongation cardiac safety drug-drug interaction

Clinical Efficacy in NPM1-Mutant AML vs. Revumenib

Ziftomenib is associated with a higher incidence of differentiation syndrome (DS) compared to revumenib, though DS is manageable with protocol-defined mitigation and rarely leads to treatment discontinuation [1][2]. In the phase II KOMET-001 trial, DS occurred in 25% of patients (15% grade 3; no grade 4-5) [1]. In combination with 7+3 chemotherapy, the DS rate was notably lower at 2% [3].

NPM1‑mutant AML efficacy
Cross‑study comparable
CR/CRh: 22% (95% CI 14‑32) vs revumenib 23% (95% CI 14‑36). MRD negativity 61% vs 64%.
Comparable response rates; selection pivots to safety and dosing features.
KOMET‑001 Phase 2 (N=92) vs AUGMENT‑101 Phase 2 (N=64).
Differentiation syndrome menin inhibitor safety adverse event management

QTc Prolongation: Ziftomenib vs. Revumenib

In the KOMET-007 Phase 1 trial, ziftomenib combined with standard 7+3 induction chemotherapy (cytarabine/daunorubicin) achieved a 91% complete remission (CR) rate in newly diagnosed NPM1-mutant and KMT2A-rearranged adverse risk AML patients [1]. Notably, 100% of NPM1-mutant patients (24/24) achieved CR, with 76% achieving measurable residual disease (MRD) negativity [1]. For KMT2A-rearranged patients, the CR rate was 83% with 75% MRD negativity [1].

QTc prolongation risk
Cross‑study comparable
No QTc signal, no Boxed Warning vs revumenib Grade ≥3 QTc prolongation in 21% (19% Grade 3).
Differentiated cardiac tolerability context reduces monitoring and drug‑interaction burden.
KOMET‑001 (N=112) vs AUGMENT‑101 safety (N=84).
Ziftomenib 7+3 chemotherapy complete remission NPM1-mutant AML KMT2A-rearranged AML

Approved vs. Discontinued Menin Inhibitors

In the registration-enabling phase II portion of KOMET-001, ziftomenib monotherapy (600 mg once daily) achieved a CR/CRh rate of 22% (95% CI, 14-32; P=0.0058) in heavily pretreated patients with relapsed/refractory NPM1-mutant AML [1]. Notably, 61% of responders achieved measurable residual disease (MRD) negativity [1]. The overall response rate (ORR) was 33% (95% CI, 23-43) with a median duration of response of 4.6 months [1].

Development status
Class‑level inference
FDA approved (Nov 2025) vs DS‑1594b Phase 1 terminated (0% response), BMF‑219 COVALENT‑101 terminated.
Regulatory approval status underscores procurement confidence; investigational agents carry efficacy risk.
KOMET‑001 vs DS‑1594b Phase 1 (N=17) vs BMF‑219 trial.
Ziftomenib relapsed/refractory AML NPM1 mutation CR/CRh rate MRD negativity

Once-Daily vs. Twice-Daily Dosing

Ziftomenib (KO-539) potently disrupts the menin-MLL protein-protein interaction with an IC50 of <50 nM in a fluorescence polarization assay [1]. This potent target engagement underpins its clinical efficacy in menin-dependent AML subtypes.

Dosing frequency
Cross‑study comparable
600 mg once daily vs revumenib twice‑daily (every 12 hours).
Once‑daily regimen supports outpatient adherence and simplifies administration logistics.
FDA label vs clinical trial protocols.
Menin inhibitor IC50 binding affinity menin-MLL interaction fluorescence polarization assay

Response in Venetoclax-Refractory and Post-Transplant AML

Ziftomenib is administered as a once-daily oral capsule (600 mg QD) [1][2], whereas revumenib (SNDX-5613) is typically dosed twice daily (BID) [3]. This dosing convenience may improve patient adherence and reduce pill burden, particularly in elderly AML patients.

Ziftomenib dosing regimen once-daily patient convenience adherence

Ziftomenib Application Scenarios


NPM1-Mutant AML with Cardiovascular Comorbidities

Based on KOMET-007 data demonstrating 91% complete remission (100% in NPM1-mutant patients) when combined with 7+3 chemotherapy [1], ziftomenib is optimally positioned for frontline treatment protocols in newly diagnosed NPM1-mutant or KMT2A-rearranged AML. The high MRD negativity rates (76% in NPM1-m, 75% in KMT2A-r) [1] support its use in regimens aiming for deep molecular remissions. This scenario leverages ziftomenib's once-daily dosing, lack of QTc prolongation, and manageable safety profile in combination settings.

Sequential Therapy for MEN1 T349M/G331R Mutations

Ziftomenib monotherapy (600 mg QD) is indicated for adult patients with relapsed or refractory NPM1-mutant AML who have no satisfactory alternative treatment options [2][3]. The phase II KOMET-001 registration data demonstrated a 22% CR/CRh rate and 33% ORR in a heavily pretreated population (median 3 prior lines) [4]. The lack of clinically significant QTc prolongation and drug-drug interactions [5] makes ziftomenib particularly suitable for older patients with comorbidities or those on multiple concomitant medications.

Outpatient NPM1-Mutant AML: Simplified Dosing

An ongoing clinical trial (NCT identifier not specified) is evaluating ziftomenib as maintenance therapy post-allo-HCT to enhance graft-versus-leukemia effects and target residual leukemic cells [6]. Ziftomenib's favorable safety profile and once-daily dosing make it a practical candidate for long-term maintenance therapy, where patient adherence and tolerability are paramount. This application represents a potential expansion of ziftomenib's utility beyond active treatment settings.

Venetoclax-Refractory and Post-Transplant AML

In KOMET-007, ziftomenib combined with venetoclax/azacitidine achieved an ORR of 68% and CRc rate of 50% in R/R NPM1-mutant AML patients [1]. Notably, in patients with prior venetoclax exposure, the ORR was 50% with a CRc rate of 36% [1]. This combination offers a viable salvage strategy for patients who have progressed on venetoclax-based regimens, a population with limited options. The lack of additive myelosuppression or drug-drug interactions [5] facilitates this combination approach.

Application
Selection Property
Validation Focus
NPM1‑mutant AML with cardiovascular comorbidities
Absence of QTc prolongation signal
Cardiac monitoring and drug‑interaction management
Sequential therapy after revumenib resistance
MEN1 T349M/G331R binding retention
MEN1 mutation testing (ddPCR/NGS) to guide switching
Outpatient AML management
Once‑daily oral dosing
Adherence and administration logistics
Venetoclax‑refractory or post‑transplant AML
Consistent efficacy across prior therapy subgroups
Subgroup‑specific response assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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